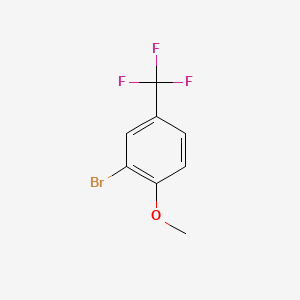

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUAHASLKZBQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373709 | |

| Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-10-8 | |

| Record name | 2-bromo-1-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

CAS Number: 402-10-8

This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and reactivity, including specific and general experimental protocols for its use in various chemical transformations.

Chemical and Physical Properties

This compound, also known as 3-Bromo-4-methoxybenzotrifluoride, is a halogenated and fluorinated aromatic compound. Its trifluoromethyl and bromo functional groups make it a versatile intermediate for introducing the trifluoromethylphenyl moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-10-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK-- |

| Molecular Weight | 255.03 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole | --INVALID-LINK-- |

| Predicted XlogP | 3.5 | --INVALID-LINK-- |

Synthesis

The primary synthetic route to this compound is the electrophilic bromination of its precursor, 1-methoxy-4-(trifluoromethyl)benzene. The methoxy group is an ortho-, para-director, and while the trifluoromethyl group is deactivating, the ortho position to the methoxy group is activated for substitution.

General Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the bromination of substituted anisoles.

Materials:

-

1-methoxy-4-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in DMF.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution at room temperature with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the known physical properties of this compound, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines key physical data, details the experimental methodologies for their determination, and presents a visual workflow for a standard analytical procedure.

Compound Identification

-

Systematic Name: this compound

-

Synonyms: 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole, 2-Methoxy-5-(trifluoromethyl)bromobenzene[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes. The compound typically appears as a colorless to light yellow liquid.[1]

| Physical Property | Value | Notes |

| Boiling Point | 90-92 °C | at 10 Torr[1] |

| 207.9 °C | at 760 mmHg[5] | |

| Melting Point | Data not available | |

| Density | 1.563 - 1.6344 g/cm³ | [1][5] |

| Refractive Index | 1.4960 | at 20 °C[1] |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale involves the use of a Thiele tube or a similar heating apparatus.

-

Sample Preparation: A small amount of the liquid is placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is then placed into the liquid with the open end submerged.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled to maintain a steady stream.

-

Measurement: The heat source is removed once a rapid and continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

While no melting point data is currently available for this compound, the standard procedure for a solid organic compound is as follows.

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting range.

-

Measurement: A second, more precise measurement is performed with a slower heating rate (1-2 °C per minute) near the approximate melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Density Determination

The density of a liquid is its mass per unit volume.

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

-

Volume Measurement: A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For accuracy, measurements should be repeated and the average value taken.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer is a common instrument used for this measurement.

-

Calibration: The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point using the capillary method.

References

- 1. 3-Bromo-4-methoxybenzotrifluoride2-Methoxy-5-trifluoromethyl bromobenzene CAS#: 402-10-8 [m.chemicalbook.com]

- 2. 402-10-8 | this compound - AiFChem [aifchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 402-10-8 | MFCD03789249 | this compound [aaronchem.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 402-10-8 Name: 3-Bromo-4-methoxybenzotrifluoride [xixisys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Introduction

This compound is an important fluorinated aromatic compound with applications as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo and methoxy groups provide handles for further chemical modifications, such as cross-coupling reactions. This guide details the primary synthesis pathway for this compound, providing a comprehensive experimental protocol and relevant data.

Core Synthesis Pathway: Electrophilic Aromatic Bromination

The most direct and common method for the synthesis of this compound is the electrophilic aromatic bromination of 1-methoxy-4-(trifluoromethyl)benzene. In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring.

The methoxy group (-OCH₃) is an activating, ortho-, para- directing group. Since the para position is occupied by the trifluoromethyl group (-CF₃), the electrophilic substitution is directed to the ortho positions (C2 and C6). The trifluoromethyl group is a deactivating group, which will influence the overall reactivity of the benzene ring.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the bromination of substituted anilines and other activated aromatic rings.[1][2][3][4][5] N-Bromosuccinimide (NBS) is often the reagent of choice as it is a solid, easier to handle than liquid bromine, and can offer higher selectivity.[6]

Materials:

-

1-methoxy-4-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for slow addition)

-

Standard laboratory glassware for workup

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Brominating Agent: While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) portion-wise to the solution. For better control of the reaction, especially on a larger scale, the NBS can be dissolved in DMF and added dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

| Parameter | Value/Condition | Reference |

| Starting Material | 1-methoxy-4-(trifluoromethyl)benzene | |

| Reagent | N-Bromosuccinimide (NBS) | [1][2][3][4][5] |

| Stoichiometry | 1.0-1.05 eq. of NBS | [3] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3][4][5] |

| Temperature | Room Temperature | [4][5] |

| Major Product | This compound |

Characterization Data (Predicted)

Exact spectral data for this compound is not available in the provided search results. However, based on the analysis of similar compounds, the following characteristics can be predicted:

-

¹H NMR: The spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.9 ppm) and the aromatic protons. The aromatic region would display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum would show signals for the methoxy carbon, the carbons of the aromatic ring (with characteristic shifts due to the bromo, methoxy, and trifluoromethyl substituents), and the carbon of the trifluoromethyl group (likely as a quartet due to coupling with fluorine).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern for a monobrominated compound.

Visualizations

Synthesis Pathway

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - 2-bromo-4-methoxy-1-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a bromine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, provides a unique combination of electronic and steric properties. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The bromine atom serves as a versatile synthetic handle for the introduction of further functionalities through various cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Properties

This compound, with the CAS number 402-10-8, possesses a well-defined molecular architecture that dictates its chemical behavior. The IUPAC name clearly indicates a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 1, and a trifluoromethyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-10-8 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-4-methoxybenzotrifluoride, 2-bromo-4-(trifluoromethyl)anisole | [2] |

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in the public domain, the following data are predicted based on the analysis of its functional groups and data from structurally similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methoxy group. The protons on the benzene ring will exhibit splitting patterns based on their coupling with neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | H-5 |

| ~ 7.4 | dd | 1H | H-3 |

| ~ 7.0 | d | 1H | H-6 |

| ~ 3.9 | s | 3H | -OCH₃ |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the benzene ring, the carbon of the trifluoromethyl group, and the carbon of the methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-1 |

| ~ 112 | C-2 |

| ~ 130 | C-3 |

| ~ 125 (q) | C-4 |

| ~ 128 (q) | C-5 |

| ~ 115 | C-6 |

| ~ 124 (q) | -CF₃ |

| ~ 56 | -OCH₃ |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=C, C-O, C-Br, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O Stretch (Aryl ether) & C-F Stretch |

| 800-600 | C-Br Stretch |

3.4. Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the methoxy group, bromine atom, and trifluoromethyl group.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 254/256 | [M]⁺/ [M+2]⁺ |

| 223/225 | [M - OCH₃]⁺ |

| 175 | [M - Br]⁺ |

| 185 | [M - CF₃]⁺ |

Experimental Protocols

4.1. Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the bromination of 1-methoxy-4-(trifluoromethyl)benzene.

Protocol:

-

Reaction Setup: To a solution of 1-methoxy-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis workflow for this compound.

4.2. Palladium-Catalyzed Carbonylation (Cited from Patent IL298526A1)

This compound has been utilized as a starting material in the synthesis of methyl 2-methoxy-5-(trifluoromethyl)benzoate.

Protocol:

-

Reaction Setup: In an autoclave, a mixture of this compound (11.76 mmol), sodium acetate (58.82 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (2.35 mmol) in methanol is prepared.

-

Degassing: The mixture is degassed and purged with nitrogen for 20 minutes.

-

Reaction Conditions: The reaction is carried out under a carbon monoxide atmosphere at an elevated temperature and pressure.

-

Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up and the crude product is purified by crystallization or chromatography to yield methyl 2-methoxy-5-(trifluoromethyl)benzoate.

Caption: Experimental workflow for the carbonylation of the title compound.

Potential Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery. The trifluoromethyl group is known to enhance the pharmacological profile of drug candidates by improving metabolic stability and membrane permeability.[3]

5.1. Role as a Synthetic Intermediate

The bromine atom on the aromatic ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures for the synthesis of novel therapeutic agents.

5.2. Potential Biological Activity

While specific biological activities of this compound have not been extensively reported, compounds containing the benzotrifluoride moiety are known to exhibit a wide range of biological effects. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and the overall electronic properties of the molecule, which can be critical for binding to biological targets. It is plausible that derivatives of this compound could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease pathways. The development of kinase inhibitors, for example, often involves aromatic scaffolds with trifluoromethyl groups to enhance potency and selectivity.[4]

Caption: Logical relationship of structure to potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2]

Table 6: Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its well-defined structure, characterized by the presence of bromo, methoxy, and trifluoromethyl substituents, offers a unique combination of reactivity and physicochemical properties. This guide has provided a comprehensive overview of its molecular characteristics, predicted spectroscopic data, potential synthetic routes, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the NMR Spectral Data of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral information and experimental context.

Compound Overview

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrF₃O. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. This combination of functional groups makes it a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate characterization, particularly through NMR spectroscopy, is crucial for its identification and quality control.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Regrettably, a publicly available, experimentally determined ¹H NMR spectrum with detailed assignments for this compound could not be located in the searched resources. For reference and comparison, the ¹H NMR spectral data for the isomeric compound, 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene , is provided below. It is crucial to note that the substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Spectral Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.57 | dt | 8.8, 0.8 | Aromatic H |

| 7.21 | d | 3.0 | Aromatic H |

| 6.91 | ddd | 8.8, 3.1, 0.7 | Aromatic H |

| 3.83 | s | - | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Spectral Data

Similar to the proton NMR data, a complete, experimentally verified ¹³C NMR dataset for this compound was not found in the available resources. For comparative purposes, the ¹³C NMR data for the isomer 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is presented.

Table 2: ¹³C NMR Spectral Data for 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| 158.9 | C-OCH₃ |

| 138.9 | Aromatic C-H |

| 130.9 (d) | Aromatic C-H |

| (Further peaks not specified) | Aromatic C, CF₃ |

Solvent: CDCl₃, Instrument Frequency: 101 MHz

Experimental Protocols

While specific experimental protocols for acquiring the NMR spectra of this compound are not explicitly detailed in the searched literature, a general procedure for obtaining high-quality NMR data for similar aromatic compounds is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.

NMR Instrument Parameters (General)

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Experimental Workflow

The logical flow of acquiring and processing NMR data is crucial for obtaining reliable results. The following diagram, generated using Graphviz, illustrates a typical experimental workflow for NMR analysis.

Determining the Solubility Profile of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

Based on its structure as a substituted aromatic halide, 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is anticipated to be a hydrophobic compound with low aqueous solubility. The presence of the trifluoromethyl group further enhances its lipophilicity. The following table summarizes the expected qualitative solubility in various common laboratory solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Insoluble | The molecule lacks significant hydrogen bonding capabilities and is largely nonpolar, making it immiscible with highly polar, protic solvents like water.[1][2] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | These solvents can interact with the polarizable aromatic ring and the ether linkage without the strong hydrogen bonding network of protic solvents.[3][4] |

| Nonpolar Organic Solvents | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar, aromatic nature of the compound allows for favorable van der Waals interactions with nonpolar solvents.[1] |

| Aqueous Acidic Solutions | Dilute HCl | Insoluble | The compound lacks basic functional groups that would be protonated to form a more soluble salt.[1][2] |

| Aqueous Basic Solutions | Dilute NaOH, NaHCO3 | Insoluble | The compound does not possess acidic protons that would be abstracted by a base to form a more soluble salt.[1][2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method may depend on the required throughput, accuracy, and the specific properties of the compound.

Shake-Flask Method (Thermodynamic Solubility)

This traditional and highly regarded method determines the equilibrium solubility of a compound.[5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[5][6] An orbital shaker or magnetic stirrer can be used.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.[5] A syringe filter with a compatible membrane (e.g., PTFE for organic solvents) is often used.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Turbidimetric Solubility Assay (Kinetic Solubility)

This is a higher-throughput method suitable for early-stage drug discovery, which measures the concentration at which a compound precipitates from a solution.[7][8]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.[3][4]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Induction: The addition of the aqueous medium to the DMSO stock solution will cause the compound to precipitate once its solubility limit is exceeded.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[8]

-

Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

This guide provides a framework for researchers to systematically determine the solubility of this compound. By following these established protocols, reliable and accurate solubility data can be generated to support further research and development activities.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. rheolution.com [rheolution.com]

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for the compound identified by the CAS number 402-07-3. While commonly referred to by various synonyms, the preferred IUPAC name for this structure is 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene . This document is intended to serve as a key resource for professionals in research and development who utilize substituted benzene derivatives in their work.

Nomenclature and Identification

The compound is a polysubstituted benzene ring with bromo, methoxy, and trifluoromethyl groups. Based on the rules of IUPAC nomenclature, which prioritize the lowest possible locant set for substituents and then alphabetical order, the formally correct name is 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene . The name provided in the query, "2-Bromo-1-methoxy-4-(trifluoromethyl)benzene," describes the same molecule, but with a non-standard numbering of the substituents. For clarity and standardization, this guide will use the preferred IUPAC name.

Structure:

Caption: Chemical structure of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.

Physicochemical Properties

This section summarizes the key quantitative data for 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. The compound is a white solid at room temperature.[1][2]

| Property | Value | Reference |

| CAS Number | 402-07-3 | [3][4][5] |

| Molecular Formula | C₈H₆BrF₃O | [3][5] |

| Molecular Weight | 255.03 g/mol | [3] |

| Melting Point | 36.5 °C | [3] |

| Boiling Point | 225 °C | [3] |

| Density | 1.563 g/cm³ | [3] |

| Flash Point | 109 °C | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of m-bromo-benzotrifluorides can be achieved through a two-step process involving the bromination of a substituted benzotrichloride followed by fluorination. This general approach can be adapted for the specific synthesis of 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene.

A common synthetic route involves the electrophilic bromination of a benzotrifluoride precursor. The trifluoromethyl group is deactivating, and its directing effects, combined with those of the methoxy group, will determine the position of bromination.

Caption: General synthesis workflow for m-bromo-benzotrifluorides.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Bromination of the Benzotrichloride Precursor

-

To a reaction vessel containing 157 g of 4-fluorobenzotrichloride and 1 g of a catalyst such as iron sulfide, add 120 g of bromine dropwise over the course of one hour, maintaining the temperature between 50-55 °C.[6]

-

After the addition is complete, continue to stir the mixture at 55 °C for an additional 5 hours.[6]

-

Following the reaction, expel any excess bromine using a stream of nitrogen.[6]

Step 2: Fluorination of the Brominated Intermediate

-

In a suitable apparatus for fluorination, place 160 ml of anhydrous hydrofluoric acid and cool to 0 °C.[6]

-

Add the crude bromination product from Step 1 dropwise to the hydrofluoric acid.[6]

-

Allow the temperature to rise to 20 °C and then heat the mixture for several hours at an elevated temperature (e.g., 70 °C) and pressure to facilitate the exchange of chlorine for fluorine atoms on the trichloromethyl group, forming the trifluoromethyl group.[6][7]

-

After cooling, the excess hydrofluoric acid is removed by distillation. The resulting crude product can then be purified by fractional distillation to yield the final m-bromo-benzotrifluoride product.[6]

Note: This is a generalized protocol and requires adaptation for the specific methoxy-substituted precursor to obtain the target compound. All procedures involving bromine and hydrofluoric acid must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Handling

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is considered hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

GHS Hazard Classification:

-

Eye Irritation: Causes serious eye irritation.[5]

-

Acute Toxicity (Oral): Harmful if swallowed.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Store at room temperature.[5]

The logical workflow for the safe handling and use of this chemical in a research setting is outlined below.

Caption: Recommended workflow for safe handling and experimentation.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.no [fishersci.no]

- 3. 4-BROMO-3-METHOXYBENZOTRIFLUORIDE CAS#: 402-07-3 [m.chemicalbook.com]

- 4. 402-07-3 CAS MSDS (4-BROMO-3-METHOXYBENZOTRIFLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]

- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

- 7. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a key aromatic building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and bromo functionalities make it a versatile substrate for a variety of cross-coupling reactions, enabling the synthesis of complex molecules with desirable pharmacological and material properties. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and detailed protocols for its application in pivotal synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it explores the biological significance of the trifluoromethyl moiety and the potential applications of derivatives of this compound in drug discovery.

Compound Identification and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrF₃O. For clarity and accurate identification in research and procurement, a comprehensive list of its synonyms and key identifiers is provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 402-10-8 |

| Molecular Weight | 255.03 g/mol |

| Synonym 1 | 3-Bromo-4-methoxybenzotrifluoride |

| Synonym 2 | 2-bromo-4-(trifluoromethyl)anisole |

| Synonym 3 | 2-Methoxy-5-(trifluoromethyl)bromobenzene |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O |

| Monoisotopic Mass | 253.955 Da |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 224.6 °C |

| Density | Approximately 1.508 g/cm³ |

| XlogP (predicted) | 3.5 |

Role in Modern Drug Discovery

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its unique electronic properties and metabolic stability. Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles. The -CF₃ group is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, it is a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and improve binding affinity to target proteins. The carbon-fluorine bond is also exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the drug's half-life.

This compound serves as a critical starting material for introducing the trifluoromethylated methoxy-phenyl moiety into potential drug candidates. The bromine atom provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a vast array of bioactive molecules.

Key Synthetic Applications and Experimental Protocols

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in the pharmaceutical industry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Experimental Protocol:

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid is as follows:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

An In-depth Technical Guide to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. This document outlines its commercial availability, physicochemical properties, and its utility in synthetic applications, particularly in the construction of complex molecular architectures relevant to drug discovery.

Introduction

This compound (CAS No. 944901-07-9) is a substituted aromatic compound featuring a bromine atom, a methoxy group, and a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3] The methoxy group also plays a significant role in modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of this trifluoromethylated scaffold into a wide range of molecular frameworks.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound, typically at research-grade purities. The following table summarizes the offerings from several prominent commercial vendors.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aromsyn Co., Ltd. | AS06297 | ≥97.0% | 944901-07-9 | C₈H₆BrF₃O | 255.03 |

| CyclicPharma | SL11747 | ≥98% | 944901-07-9 | C₈H₆BrF₃O | 255.03 |

| Aaronchem | AR005XIV | - | 944901-07-9 | C₈H₆BrF₃O | 255.03 |

| Laibo Chem | - | 98% | 944901-07-9 | C₈H₆BrF₃O | 255.03 |

| 2A Biotech | 2A-0119949 | ≥96% | 944901-07-9 | C₈H₆BrF₃O | - |

| BLDpharm | - | - | 944901-07-9 | - | - |

| Fisher Scientific (ChemScene) | CS-W021613 | - | 944901-07-9 | - | - |

Note: Purity and other specifications should be confirmed with the supplier via a Certificate of Analysis for the specific lot.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | Supplier Data |

| Molecular Weight | 255.03 g/mol | Supplier Data |

| CAS Number | 944901-07-9 | Supplier Data |

| Predicted XlogP | 3.5 | PubChem |

Synthetic Applications and Reactivity

The primary utility of this compound in research and development lies in its role as a versatile building block for introducing the 4-methoxy-3-(trifluoromethyl)phenyl moiety into target molecules. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl structures.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form carbon-nitrogen bonds, yielding substituted anilines.[5][6][7][8][9]

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Stille Coupling: Reaction with organostannanes.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the efficiency of these coupling reactions.

Experimental Protocols

While specific, optimized protocols for this compound are substrate-dependent, the following general procedure for a Suzuki-Miyaura coupling reaction serves as a robust starting point for researchers.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.[10][11][12][13][14]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, often with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and any additional ligand under an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous ammonium chloride solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the same organic solvent (e.g., 2-3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Reaction Mechanisms

Understanding the underlying catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.[15][16][17][18]

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While a specific hazard profile is not widely published, similar aromatic bromides and fluorinated compounds may cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the relevant literature.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Electronic Properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from computational predictions and experimental data of structurally analogous compounds. It outlines the theoretical framework and practical methodologies for determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and polarizability. Detailed experimental protocols for cyclic voltammetry and UV-Vis spectroscopy, alongside computational approaches like Density Functional Theory (DFT), are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with functional groups that significantly influence its electronic characteristics. The interplay between the electron-donating methoxy group (-OCH3), the electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing bromine atom (-Br) creates a unique electronic profile. Understanding these properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in areas like drug design, where molecular recognition and binding are governed by electronic complementarity.

Predicted Electronic Properties

While specific, experimentally verified data for this compound is scarce, computational methods provide valuable predictions. The following table summarizes key electronic properties derived from computational chemistry databases and studies on analogous compounds. It is important to note that these are theoretical values and should be confirmed by experimental validation.

| Property | Predicted Value/Range | Method of Determination | Significance in Drug Development & Research |

| HOMO Energy | ~ -6.5 to -7.5 eV | DFT Calculations | Relates to the molecule's ability to donate electrons (act as a nucleophile or undergo oxidation). Important for understanding metabolic pathways and binding to electron-deficient sites in biological targets. |

| LUMO Energy | ~ -1.0 to -2.0 eV | DFT Calculations | Relates to the molecule's ability to accept electrons (act as an electrophile or undergo reduction). Crucial for predicting reactivity with biological nucleophiles and potential for redox-based toxicity. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | DFT Calculations / UV-Vis Spectroscopy | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Influences the molecule's color and photochemical stability. |

| Dipole Moment | ~ 2.0 to 3.5 Debye | DFT Calculations | Quantifies the polarity of the molecule, which affects its solubility, membrane permeability, and ability to engage in dipole-dipole interactions with biological targets. |

| Polarizability | Not available | DFT Calculations | Describes the ease with which the electron cloud can be distorted by an electric field. Influences van der Waals interactions and the molecule's ability to bind to nonpolar pockets in proteins. |

Experimental Protocols for Electronic Property Determination

Cyclic Voltammetry for HOMO/LUMO Energy Estimation

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a 0.1 M supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

-

Data Acquisition:

-

Perform a background scan of the solvent and electrolyte solution.

-

Introduce the analyte solution into the cell and record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.

-

Record the oxidation and reduction peaks.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical equations:

-

E_HOMO (eV) = - (E_ox vs. Fc/Fc+ + 4.8)

-

E_LUMO (eV) = - (E_red vs. Fc/Fc+ + 4.8)

-

(Note: Potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard).

-

-

Theoretical and Spectroscopic Insights into 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. Due to the limited availability of dedicated research on this specific molecule, this document also incorporates data from studies on closely related analogs to offer a broader understanding of its potential characteristics. All data is presented with clear attribution to its source.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound and its isomers is presented in Table 1. This data is primarily sourced from the PubChem database and provides a foundational understanding of the molecule's characteristics.

Table 1: Computed Physicochemical Properties

| Property | This compound | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene[1] | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene[2] |

| IUPAC Name | This compound | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene[1] | 2-bromo-4-methoxy-1-(trifluoromethyl)benzene[2] |

| Molecular Formula | C₈H₆BrF₃O | C₈H₆BrF₃O[1] | C₈H₆BrF₃O[2] |

| Molecular Weight | 255.03 g/mol | 255.03 g/mol [1] | 255.03 g/mol |

| Monoisotopic Mass | 253.95541 Da | 253.95541 Da[1] | 253.95541 Da[2] |

| XLogP3-AA (Predicted) | 3.5 | 3.5[1] | 3.5[2] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)Br | COC1=C(C=C(C=C1)Br)C(F)(F)F[1] | COC1=CC(=C(C=C1)C(F)(F)F)Br[2] |

| InChI | InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3[1] | InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3[2] |

| InChIKey | QLLWMDACMSDONJ-UHFFFAOYSA-N | XTFPWZDSCKENBJ-UHFFFAOYSA-N[1] | QLLWMDACMSDONJ-UHFFFAOYSA-N[2] |

Molecular Structure and Computational Details

Computational Workflow for Analogous Systems

A general workflow for the computational analysis of substituted benzene derivatives, as inferred from studies on similar molecules, is illustrated below.

Caption: A generalized workflow for the theoretical study of substituted benzenes using DFT.

Expected Structural Parameters (Based on Analogs)

Based on DFT calculations of various halogenated and methoxy-substituted benzene derivatives, the following trends in structural parameters can be anticipated for this compound:

-

C-C bond lengths within the benzene ring are expected to be in the range of 1.38 to 1.40 Å.

-

C-H bond lengths are typically around 1.08 Å.

-

The C-Br bond length is anticipated to be approximately 1.90 Å.

-

The C-O bond of the methoxy group is expected to be around 1.36 Å, and the O-CH₃ bond around 1.43 Å.

-

The C-C bond connecting the trifluoromethyl group to the ring is likely to be around 1.50 Å.

-

C-F bond lengths in the trifluoromethyl group are expected to be approximately 1.34 Å.

-

Bond angles within the benzene ring will deviate slightly from the ideal 120° due to substituent effects.

Spectroscopic Analysis

Detailed experimental and theoretical spectroscopic studies on this compound are scarce. However, analysis of related compounds allows for the prediction of key spectroscopic features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is expected to be complex. Based on studies of similar molecules, tentative assignments for key vibrational modes are presented in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching (aromatic) | 3100 - 3000 | |

| C-H stretching (methyl) | 3000 - 2850 | |

| C=C stretching (aromatic) | 1625 - 1475 | Multiple bands are expected in this region. |

| C-H in-plane bending | 1300 - 1000 | |

| C-O stretching (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | |

| C-F stretching (trifluoromethyl) | 1350 - 1120 | Typically strong absorptions. |

| C-Br stretching | 700 - 500 |

NMR Spectroscopy (¹H and ¹³C)

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. While experimental spectra are not available in the literature, theoretical calculations on analogous molecules can provide estimations.

Experimental Protocol for NMR Analysis (General): NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is expected to show absorptions in the UV region, characteristic of substituted benzene rings. The position and intensity of these absorptions are influenced by the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Methodology for UV-Vis Analysis (General): The UV-Vis spectrum is typically recorded using a spectrophotometer, with the sample dissolved in a transparent solvent (e.g., ethanol, methanol, or cyclohexane). The absorption is measured over a range of wavelengths, and the wavelengths of maximum absorption (λmax) are reported.

Synthesis and Reactivity

While a detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general synthetic pathway can be inferred from standard organic chemistry principles.

Caption: A plausible synthetic route to this compound.

Conclusion

This technical guide has summarized the available theoretical and predicted spectroscopic data for this compound. While dedicated experimental studies on this specific molecule are limited, by drawing parallels with closely related analogs, we can infer valuable information regarding its physicochemical properties, molecular structure, and spectroscopic signatures. Further experimental and computational research is warranted to fully elucidate the characteristics of this compound and its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-aryl-1-methoxy-4-(trifluoromethyl)benzene derivatives, which are important scaffolds in medicinal chemistry and materials science due to the unique electronic properties imparted by the methoxy and trifluoromethyl substituents.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] It is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid coupling partners.[1]

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[2]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively consolidated in single sources, the following tables summarize typical reaction conditions and yields for analogous aryl bromides. These data provide a strong basis for reaction optimization.

Table 1: Typical Catalysts, Bases, and Solvents for Suzuki Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | General Applicability |

| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | A classic, widely used system. |

| Pd(dppf)Cl₂ (1-5) | - | K₃PO₄ (2-3) | Dioxane/H₂O | 80-120 | Effective for a broad range of substrates. |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | Toluene or Dioxane | Room Temp - 100 | Highly active catalyst system for challenging substrates. |

| Pd(OAc)₂ (2-5) | P(t-Bu)₃ (4-10) | K₃PO₄ (2-3) | THF/H₂O | Room Temp - 80 | Effective for electron-rich and hindered bromides. |

Table 2: Representative Yields for Suzuki Coupling of Various Aryl Bromides with Arylboronic Acids

Note: The following data is representative of Suzuki couplings with various substituted aryl bromides and serves as an estimation for the target reaction.

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~95%[3] |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.5 mol%) | KOH | H₂O | 100 | 1 | 94%[4] |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-120 | Not Specified | 81%[5] |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Similar to above | Similar to above | Similar to above | Not Specified | Not Specified | 92% (on a similar substrate)[5] |

| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Similar to above | Similar to above | Similar to above | Not Specified | Not Specified | 73% (representative)[5] |

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-1-methoxy-4-(trifluoromethyl)benzene product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Logical Relationship of Key Reaction Components

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application Notes and Protocols for the Formation of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide, is a valuable organometallic intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring makes it a versatile building block for introducing these key pharmacophores into target molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy group can influence electronic properties and provide a handle for further functionalization.[1]

This document provides detailed protocols for the formation of this Grignard reagent from 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene and its subsequent application in the synthesis of a key aldehyde intermediate.

Key Applications in Drug Development and Organic Synthesis

The (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide reagent serves as a potent nucleophile for the formation of new carbon-carbon bonds. Its utility is particularly pronounced in the synthesis of complex aromatic compounds that are precursors to biologically active molecules.

A primary application of this Grignard reagent is in the synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde . This aldehyde is a crucial intermediate in the production of various pharmaceutical and agrochemical compounds.[2] The introduction of the formyl group provides a reactive handle for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, to build molecular complexity.

Experimental Protocols

Protocol 1: Formation of (2-Methoxy-5-(trifluoromethyl)phenyl)magnesium bromide

This protocol outlines the synthesis of the Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.[3]

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

-

Iodine crystal (for activation)[3]

-

1,2-Dibromoethane (optional, for activation)[4]

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (N₂ or Ar)

Procedure:

-

Preparation of Apparatus: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of inert gas to ensure the exclusion of atmospheric moisture.[3]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor coats the surface of the magnesium. Allow the flask to cool to room temperature.[3] Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in THF to initiate the reaction, evidenced by the evolution of ethene gas.[4]

-